molecular formula C9H7NO3 B167905 Methyl 2-isocyanatobenzoate CAS No. 1793-07-3

Methyl 2-isocyanatobenzoate

Cat. No. B167905
CAS RN: 1793-07-3
M. Wt: 177.16 g/mol
InChI Key: ATFKBWNEVZUSKC-UHFFFAOYSA-N
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Description

Methyl 2-isocyanatobenzoate is an organic compound that may be used for various syntheses . It is an organic building block containing an isocyanate group .


Synthesis Analysis

This compound may be used for the synthesis of 3H-quinazolin-4-ones, A1120 (a high affinity non-retinoid ligand for the Retinol-binding protein), and trans- and cis-N-phenyl-N′-(4-phenoxy)cyclohexylureas .


Molecular Structure Analysis

The molecular formula of this compound is C9H7NO3. It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da .


Physical And Chemical Properties Analysis

This compound is a solid compound. It has a boiling point of 101 °C/2 mmHg and a melting point of 45-49 °C .

Scientific Research Applications

Synthesis Applications

  • Methyl 2-isocyanatobenzoate is used as a convertible isocyanide for Ugi/deprotection + activation/cyclization synthesis of 2,5-diketopiperazine derivatives. This procedure displays good functional group tolerance and avoids treatment with typically offensive isocyanides (Ji, Yi, & Cai, 2014).

Agricultural Applications

  • As a derivative of methyl 2-benzimidazole carbamate (carbendazim), it's used as a synthetic fungicide for controlling plant diseases and as a preservative in various industries. It is also explored as an anticancer drug (Muthuviveganandavel, Muthuraman, Muthu, & Srikumar, 2010).
  • Methyl 2-benzimidazole carbamate is used in solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides in agriculture, showing modified release profiles and decreased toxicity (Campos et al., 2015).

Catalysis

  • This compound derivatives like imidazol-2-ylidenes (a family of N-heterocyclic carbenes) are efficient catalysts in transesterification involving esters and alcohols, showing potential in organic synthesis (Grasa, Gueveli, Singh, & Nolan, 2003).

Anticancer Properties

Cosmetic and Food Preservation

  • Methyl paraben, a derivative, is used as an antimicrobial preservative in foods, drugs, and cosmetics, with studies indicating its stability and non-toxic nature when used in these applications (Soni, Taylor, Greenberg, & Burdock, 2002).

Safety and Hazards

Methyl 2-isocyanatobenzoate is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

methyl 2-isocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFKBWNEVZUSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334044
Record name Methyl 2-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1793-07-3
Record name Methyl 2-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-isocyanatobenzoate
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Synthesis routes and methods

Procedure details

Phosgene was bubbled through a solution of 10 g (66 mmol) of methylanthranilate in 15 ml of anhydrous toluene for 2 hours at reflux. Then the solvent was distilled off under reduced pressure to give 11.7 g (100%) of 2-methoxycarbonylphenylisocyanate; NMR (CDCl3) 3.89 (s, 3H, CH3); 7.0-7.63 (m, 3H, phenyl H-3,-4,-5); 8.0 (dd, 1H, phenyl H-6). This was converted to the title compound, in 34% overall yield, by condensation with an equimolar amount of 2-pyridylcarbinol followed by saponification of the resulting ester with 1 N sodium hydroxide and acidification of the reaction mixture to pH 4. The crude product was purified by crystallization from ethyl acetate; melting point=172-175° C.; NMR (DMSO-d6) 5.2 (s, 2H, methoxy CH2); 6.8-8.8 (m, 9H, aromatic, NH); 10.8 (broad s, 1H, OH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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